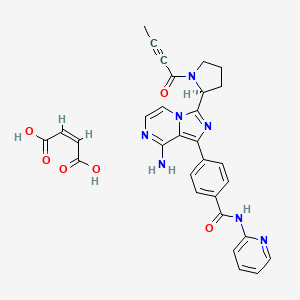

Acalabrutinib Maleate

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

2242394-65-4 |

|---|---|

Fórmula molecular |

C30H27N7O6 |

Peso molecular |

581.6 g/mol |

Nombre IUPAC |

4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C26H23N7O2.C4H4O4/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20;5-3(6)1-2-4(7)8/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35);1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-;/m0./s1 |

Clave InChI |

JWEQLWMZHJSMEC-AFJTUFCWSA-N |

SMILES isomérico |

CC#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5.C(=C\C(=O)O)\C(=O)O |

SMILES canónico |

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5.C(=CC(=O)O)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Acalabrutinib Maleate: A Technical Guide to its Covalent Binding with Bruton's Tyrosine Kinase (BTK)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of acalabrutinib (B560132), a second-generation Bruton's tyrosine kinase (BTK) inhibitor. It focuses on its covalent binding to the BTK active site, detailing the specificity, and the experimental protocols used to characterize this interaction.

Mechanism of Action: Covalent Inhibition of BTK

Acalabrutinib is a highly selective and potent inhibitor of Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is essential for the proliferation, survival, and migration of both normal and malignant B-cells.[3][4] In several B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, promoting uncontrolled cancer cell growth.[1][2]

Acalabrutinib functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue, Cys481, located in the ATP-binding pocket of the BTK enzyme.[1][5][6][7][8][9][10][11] This covalent interaction is facilitated by acalabrutinib's reactive butynamide group.[3][8][9] By permanently occupying the ATP-binding site, acalabrutinib blocks the kinase activity of BTK, thereby disrupting downstream signaling cascades, including the NF-κB, PI3K, and MAPK pathways.[2][4] This disruption ultimately leads to the inhibition of B-cell proliferation and induction of apoptosis (programmed cell death).[1]

One of the key advantages of acalabrutinib is its high selectivity for BTK with minimal off-target effects, particularly when compared to the first-generation BTK inhibitor, ibrutinib (B1684441).[1][12][13] Acalabrutinib demonstrates significantly less inhibition of other kinases, such as EGFR, ITK, and TEC, which is believed to contribute to its improved safety profile.[8][12][14]

Acalabrutinib is metabolized in the body to an active metabolite, ACP-5862.[14][15] This metabolite is also a potent and selective inhibitor of BTK, contributing to the overall therapeutic effect.[14]

Quantitative Analysis of Acalabrutinib's Potency and Selectivity

The potency and selectivity of acalabrutinib and its active metabolite have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.

| Inhibitor | Target Kinase | IC50 (nM) | Fold Selectivity vs. BTK |

| Acalabrutinib | BTK | 3 - 5.1 | - |

| ITK | >1000 | >200-333 | |

| TEC | ~285 | ~56-95 | |

| BMX | ~57 | ~11-19 | |

| EGFR | >1000 | >200-333 | |

| ACP-5862 (Active Metabolite) | BTK | ~6-10 | - |

Note: IC50 values are compiled from multiple sources and may vary depending on the specific assay conditions. The fold selectivity is calculated based on the average BTK IC50 of 4 nM.

Experimental Protocols

Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the IC50 value of acalabrutinib against BTK using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human BTK enzyme

-

TR-FRET compatible kinase substrate (e.g., biotinylated peptide)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Europium-labeled anti-phosphotyrosine antibody (donor fluorophore)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)

-

Acalabrutinib (serially diluted)

-

384-well microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of acalabrutinib in DMSO and then dilute further in assay buffer.

-

In a 384-well plate, add the BTK enzyme, the biotinylated substrate, and the acalabrutinib dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor fluorophore in a buffer containing EDTA.

-

Incubate the plate for a further 60 minutes at room temperature to allow for antibody and streptavidin binding.

-

Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the logarithm of the acalabrutinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

BTK Occupancy Assay (ELISA-based)

This protocol describes a method to quantify the percentage of BTK enzyme that is bound by acalabrutinib in a cellular context.

Materials:

-

B-cell line (e.g., Ramos cells) or patient-derived cells

-

Acalabrutinib

-

Cell lysis buffer

-

Biotinylated covalent BTK probe (binds to unoccupied BTK)

-

Streptavidin-coated 96-well plates

-

Primary anti-BTK antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Cell Treatment: Treat the B-cells with varying concentrations of acalabrutinib for a specified time (e.g., 1-2 hours) at 37°C. Include a vehicle control (DMSO) for 0% occupancy and a high concentration of a known covalent BTK inhibitor for 100% occupancy.

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse the cells on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates and normalize all samples to the same concentration.

-

Probe Incubation: Incubate the cell lysates with a biotinylated covalent BTK probe. This probe will bind to any BTK that is not already occupied by acalabrutinib.

-

Capture: Add the lysate-probe mixture to streptavidin-coated plates and incubate to allow the biotinylated probe-BTK complex to bind to the plate.

-

Washing: Wash the plates to remove unbound components.

-

Antibody Incubation: Add a primary anti-BTK antibody, followed by an HRP-conjugated secondary antibody, with washing steps in between.

-

Detection: Add TMB substrate and incubate until a color develops. Stop the reaction with a stop solution.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Calculation: The percentage of BTK occupancy is calculated as: (1 - (Signal_treated / Signal_vehicle)) * 100.

Visualizations

B-Cell Receptor (BCR) Signaling Pathway

Caption: Acalabrutinib covalently inhibits BTK, a key kinase in the BCR signaling pathway.

Experimental Workflow for BTK Occupancy Assay

Caption: Workflow for determining BTK occupancy using a probe-based ELISA method.

References

- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 11. pharmacytimes.com [pharmacytimes.com]

- 12. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Acalabrutinib Maleate: An In-depth Technical Guide to Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acalabrutinib (B560132), a second-generation Bruton's tyrosine kinase (BTK) inhibitor, represents a significant advancement in the targeted therapy of B-cell malignancies. Its high selectivity and covalent, irreversible binding to BTK offer a potent and more tolerable alternative to first-generation inhibitors. This technical guide provides a comprehensive overview of the acalabrutinib maleate (B1232345) signaling pathway inhibition, its mechanism of action, quantitative data on its kinase selectivity, and detailed experimental protocols for its preclinical evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of B-cell signaling.

Introduction to Acalabrutinib and Bruton's Tyrosine Kinase (BTK)

Acalabrutinib is an orally administered, small-molecule inhibitor of Bruton's tyrosine kinase, a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] The BCR pathway is fundamental for the development, proliferation, and survival of B-lymphocytes.[1] In various B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is often constitutively active, driving malignant cell growth.[2][3] Acalabrutinib is approved for the treatment of these and other B-cell malignancies.[4][5]

As a second-generation BTK inhibitor, acalabrutinib was designed for increased selectivity compared to the first-in-class inhibitor, ibrutinib (B1684441). This enhanced specificity for BTK minimizes off-target kinase inhibition, which is believed to contribute to a more favorable safety profile.[2][6]

Mechanism of Action

Acalabrutinib and its active metabolite, ACP-5862, function as irreversible inhibitors of BTK.[1] They form a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme.[2][7][8] This irreversible binding permanently disables the kinase activity of BTK, thereby blocking the downstream signaling cascade initiated by the B-cell receptor.[1][3]

The inhibition of BTK by acalabrutinib leads to the suppression of several key downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2), extracellular signal-regulated kinase (ERK), and protein kinase B (AKT).[1][9] The disruption of these pathways ultimately inhibits B-cell activation, proliferation, and survival, leading to apoptosis (programmed cell death) of the malignant B-cells.[2][3]

Figure 1: Acalabrutinib Inhibition of the BCR Signaling Pathway.

Quantitative Data: Kinase Selectivity Profile

Acalabrutinib's enhanced selectivity is a key characteristic. The following tables summarize its inhibitory activity against BTK and a panel of other kinases, providing a quantitative comparison with the first-generation inhibitor, ibrutinib.

Table 1: Potency of Acalabrutinib Against BTK

| Compound | IC50 (nM) | Assay Type |

| Acalabrutinib | 3 - 5.1 | Biochemical |

| Ibrutinib | 1.5 | Biochemical |

Data compiled from multiple sources.[2][5][9]

Table 2: Selectivity Profile of Acalabrutinib vs. Ibrutinib Against Off-Target Kinases

| Kinase | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Fold Selectivity (Acalabrutinib vs. Off-Target) |

| BTK | 3 - 5.1 | 1.5 | - |

| BMX | >1000 | <10 | >200 |

| TEC | >1000 | <10 | >200 |

| ITK | >1000 | <10 | >323 |

| EGFR | >1000 | <10 | Not Applicable |

| ERBB2 | >1000 | Not Reported | Not Applicable |

| ERBB4 | <100 | <10 | Not Applicable |

| SRC | >1000 | <10 | >200 |

| FGR | >1000 | Not Reported | >200 |

| LYN | Not Reported | <10 | Not Reported |

| BLK | >1000 | Not Reported | Not Applicable |

| JAK3 | >1000 | Not Reported | Not Applicable |

Data compiled from multiple sources.[2][5][8][9] The fold selectivity is calculated as the IC50 against the off-target kinase divided by the IC50 against BTK (using an average of 4 nM).

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of acalabrutinib.

In Vitro BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding affinity of an inhibitor to the BTK enzyme using time-resolved fluorescence resonance energy transfer (TR-FRET).

Protocol Outline:

-

Reagent Preparation:

-

Prepare a 1X kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Perform serial dilutions of acalabrutinib in the kinase buffer.

-

Prepare a mixture of the BTK enzyme and a Eu-labeled anti-tag antibody.

-

Prepare the Alexa Fluor™ 647-labeled tracer solution.

-

-

Assay Plate Setup:

-

In a 384-well plate, add the serially diluted acalabrutinib.

-

Add the BTK enzyme/antibody mixture to each well.

-

Initiate the binding reaction by adding the tracer solution.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the acceptor and donor fluorophore wavelengths.

-

Data Analysis: Calculate the ratio of acceptor to donor emission. Determine the IC50 value by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular BTK Activity Assay (CD69 Expression)

This assay assesses the ability of acalabrutinib to inhibit BCR signaling-induced B-cell activation by measuring the upregulation of the activation marker CD69.

Protocol Outline:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or CLL patients.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of acalabrutinib or a vehicle control (DMSO) for 1-2 hours.

-

B-Cell Stimulation: Stimulate the B-cells by adding an anti-IgM antibody to cross-link the BCR.

-

Incubation: Incubate the cells for 18-24 hours to allow for CD69 upregulation.

-

Staining: Stain the cells with fluorescently labeled antibodies against a B-cell marker (e.g., CD19 or CD20) and CD69.

-

Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of CD69-positive B-cells.

-

Data Analysis: Determine the EC50 value by plotting the percentage of CD69-positive B-cells against the logarithm of the acalabrutinib concentration.

In Vivo Chronic Lymphocytic Leukemia (CLL) Xenograft Mouse Model

This model evaluates the in vivo anti-tumor efficacy of acalabrutinib.

Protocol Outline:

-

Animal Model: Use immunodeficient mice (e.g., NSG mice).

-

Cell Engraftment: Inject primary CLL cells from patients intravenously or intraperitoneally into the mice.

-

Acalabrutinib Administration: Administer acalabrutinib or a vehicle control to the mice, typically formulated in the drinking water or by oral gavage.

-

Monitoring: Monitor tumor burden by measuring the percentage of human CD45+/CD5+/CD19+ cells in the peripheral blood, spleen, and bone marrow using flow cytometry.

-

Pharmacodynamic Assessments: At the end of the study, harvest tissues to assess the on-target effects of acalabrutinib, such as the phosphorylation status of BTK, PLCγ2, and ERK, by western blotting or flow cytometry.[6]

-

Efficacy Endpoints: Evaluate the efficacy of acalabrutinib by comparing tumor burden and overall survival between the treated and control groups.

Figure 2: General Experimental Workflow for Acalabrutinib Evaluation.

Conclusion

Acalabrutinib maleate is a potent and highly selective second-generation BTK inhibitor that has demonstrated significant clinical benefit in the treatment of B-cell malignancies. Its mechanism of action, centered on the irreversible inhibition of BTK and the subsequent disruption of the BCR signaling pathway, is well-characterized. The quantitative data on its kinase selectivity underscores its improved safety profile compared to first-generation inhibitors. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of BTK inhibitors and other targeted therapies for B-cell cancers. This comprehensive technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of oncology drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. security-check.regionh.dk [security-check.regionh.dk]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Genesis of a Second-Generation BTK Inhibitor: A Technical Guide to the Discovery and Development of Acalabrutinib Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acalabrutinib (B560132), a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor, represents a significant advancement in the treatment of B-cell malignancies. Developed to improve upon the first-in-class inhibitor ibrutinib (B1684441), acalabrutinib was rationally designed for greater target specificity to minimize off-target effects and enhance patient tolerability. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of acalabrutinib, with a focus on quantitative data, detailed experimental methodologies, and the key signaling pathways involved.

Discovery and Rationale for Development

The therapeutic success of ibrutinib validated BTK as a critical target in B-cell cancers. However, its off-target inhibition of other kinases, such as epidermal growth factor receptor (EGFR) and Tec family kinases (e.g., ITK, TEC), was linked to adverse events like rash, diarrhea, and bleeding. This created a clear rationale for developing a more selective BTK inhibitor.

The discovery of acalabrutinib (formerly ACP-196) by Acerta Pharma was the result of a rational drug design campaign. The goal was to create a potent, irreversible BTK inhibitor with a differentiated selectivity profile. This was achieved by optimizing the chemical structure to maximize interactions with the BTK active site while minimizing binding to other kinases. A key feature is the butynamide "warhead" that forms a covalent bond with the cysteine-481 residue in BTK, ensuring irreversible inhibition.

Synthesis and Formulation

The synthesis of acalabrutinib is a multi-step process, with key patented routes often starting from materials like 3-chloropyrazine-2-carbonitrile. The synthesis generally involves the formation of the imidazo[1,5-a]pyrazine (B1201761) core, followed by Suzuki coupling and the final addition of the 2-butynoic acid moiety that acts as the covalent warhead.

Initially approved as a capsule formulation of the free base, development efforts led to an improved maleate (B1232345) salt tablet. This formulation overcomes the pH-dependent solubility of the free base, allowing for co-administration with acid-reducing agents like proton-pump inhibitors and expanding its utility for a broader patient population.[1][2]

Mechanism of Action

Acalabrutinib is a covalent, irreversible inhibitor of Bruton's tyrosine kinase.[3] It functions by forming a stable covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of the BTK enzyme.[3] This irreversible binding permanently inactivates the kinase.

BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a central role in relaying signals that lead to B-cell proliferation, trafficking, and survival. By inhibiting BTK, acalabrutinib effectively shuts down this pathway, which in malignant B-cells leads to decreased proliferation and the induction of apoptosis (programmed cell death).[3]

Preclinical Development

Acalabrutinib underwent extensive preclinical evaluation to characterize its potency, selectivity, and anti-tumor activity.

In Vitro Potency and Selectivity

Biochemical assays demonstrated that acalabrutinib is a highly potent BTK inhibitor. Crucially, it showed significantly less activity against other kinases compared to ibrutinib, confirming its enhanced selectivity.[4]

Table 1: Comparative Kinase Inhibition Profile (IC₅₀, nM)

| Kinase | Acalabrutinib (IC₅₀ nM) | Ibrutinib (IC₅₀ nM) | Fold Selectivity (Acalabrutinib vs. Ibrutinib) |

|---|---|---|---|

| BTK | 5.1 | 1.5 | - |

| ITK | >1000 | 7.8 | >128x |

| TEC | 46 | 20 | 2.3x |

| EGFR | >1000 | 5.6 | >178x |

| SRC | >1000 | 20 | >50x |

| LCK | >1000 | <20 | >50x |

Data compiled from multiple sources.[4][5] Values can vary based on assay conditions.

In Vivo Efficacy in Animal Models

The anti-tumor effects of acalabrutinib were evaluated in multiple animal models of B-cell malignancy.

-

Murine Models: In both the TCL1 adoptive transfer and human CLL xenograft mouse models, acalabrutinib treatment led to potent on-target inhibition of BTK, significantly reduced tumor burden in the spleen, and increased overall survival compared to vehicle-treated mice.[3][6][7]

-

Canine Model: A study in dogs with naturally occurring B-cell lymphoma demonstrated that acalabrutinib was well-tolerated and showed clinical activity.[8] This model, which more closely mimics human disease than xenografts, provided strong support for its clinical development.[8]

Table 2: Summary of In Vivo Efficacy in Preclinical Models

| Model | Key Findings | Reference |

|---|---|---|

| Human CLL Xenograft (NSG Mice) | Significant decrease in tumor burden in spleen; Inhibition of PLCγ2 and ERK phosphorylation. | [7] |

| TCL1 Adoptive Transfer (Mice) | Median overall survival increased to 81 days vs. 59 days for vehicle. | [3] |

| Canine B-Cell Lymphoma | Overall response rate (ORR) of 25%; Clinical benefit observed in 30% of dogs. |[8] |

Experimental Protocols

Detailed and reproducible methodologies are crucial for drug development. Below are representative protocols for key assays used in the evaluation of acalabrutinib.

Biochemical BTK Kinase Inhibition Assay (Luminescent)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase enzyme.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT). Dilute purified recombinant BTK enzyme and a suitable substrate (e.g., poly E-Y) in the buffer. Prepare serial dilutions of acalabrutinib in DMSO, then dilute further in the reaction buffer.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted acalabrutinib or DMSO (vehicle control).

-

Enzyme Addition: Add 2 µL of the diluted BTK enzyme to each well.

-

Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

-

Signal Generation: Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

-

Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each acalabrutinib concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression software.[9]

Cell-Based Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay measures the induction of apoptosis and necrosis in cancer cells following drug treatment.

Protocol:

-

Cell Culture: Culture primary CLL cells or a relevant B-cell lymphoma cell line in complete RPMI-1640 medium.

-

Treatment: Plate the cells and treat with varying concentrations of acalabrutinib (e.g., 0.1 to 10 µM) or DMSO (vehicle control) for 48 hours at 37°C.[2]

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

-

Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.[2][10]

Clinical Development and Efficacy

Acalabrutinib has been evaluated in a comprehensive clinical trial program for various B-cell malignancies, demonstrating significant efficacy and a favorable safety profile.

Table 3: Key Clinical Trial Efficacy Data for Acalabrutinib

| Trial (Indication) | Patient Population | Treatment Arms | Median PFS | Overall Response Rate (ORR) | Reference |

|---|---|---|---|---|---|

| ACE-CL-001 (Phase 1/2) | Treatment-Naïve CLL | Acalabrutinib Monotherapy | Not Reached (at 53 mo) | 97% | [11] |

| ELEVATE-TN (Phase 3) | Treatment-Naïve CLL | Acalabrutinib + Obinutuzumab vs. Chemo + Obinutuzumab | Not Reached vs. 22.6 mo | 94% vs. 79% | - |

| ASCEND (Phase 3) | Relapsed/Refractory CLL | Acalabrutinib vs. Idelalisib+Rituximab or Bendamustine+Rituximab | Not Reached vs. 16.8 mo | 81% vs. 75% | [12][13] |

| ELEVATE-RR (Phase 3) | Relapsed/Refractory CLL (with high-risk features) | Acalabrutinib vs. Ibrutinib | 38.4 mo vs. 38.4 mo (non-inferior) | 81.0% vs. 77.0% |[14] |

PFS: Progression-Free Survival; CLL: Chronic Lymphocytic Leukemia

In the head-to-head ELEVATE-RR trial, acalabrutinib demonstrated non-inferior progression-free survival compared to ibrutinib but with a significantly lower incidence of atrial fibrillation (9.4% vs. 16.0%) and fewer discontinuations due to adverse events, highlighting its improved safety profile.[14]

Table 4: Common Adverse Events (Any Grade) in the ELEVATE-RR Trial

| Adverse Event | Acalabrutinib (n=268) | Ibrutinib (n=265) |

|---|---|---|

| Headache | 34.7% | 21.9% |

| Diarrhea | 34.7% | 46.0% |

| Arthralgia | 15.7% | 22.6% |

| Atrial Fibrillation | 9.4% | 16.0% |

| Hypertension | 8.6% | 22.6% |

| Major Hemorrhage | 3.0% | 4.5% |

Data from the ELEVATE-RR Phase 3 trial.[14]

Conclusion

The development of acalabrutinib maleate is a prime example of successful rational drug design. By engineering a molecule with high selectivity and potency for BTK, researchers created a therapy that maintains the powerful efficacy of BTK inhibition while mitigating many of the off-target toxicities associated with the first-generation inhibitor. The comprehensive preclinical and clinical data package underscores its favorable benefit-risk profile, establishing acalabrutinib as a cornerstone therapy for patients with B-cell malignancies like CLL and MCL. Ongoing research continues to explore its role in combination therapies to further improve patient outcomes.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lympho... [cancer.fr]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. researchgate.net [researchgate.net]

- 11. Acalabrutinib in treatment-naive chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cancernetwork.com [cancernetwork.com]

- 13. targetedonc.com [targetedonc.com]

- 14. ascopubs.org [ascopubs.org]

Acalabrutinib Maleate vs. Ibrutinib: An In-depth Technical Guide to their Selectivity Profiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the kinase selectivity profiles of acalabrutinib (B560132) maleate (B1232345) and ibrutinib (B1684441), two pivotal Bruton's tyrosine kinase (BTK) inhibitors. Acalabrutinib was developed as a second-generation BTK inhibitor with the aim of increased selectivity and potentially fewer off-target effects compared to the first-in-class inhibitor, ibrutinib.[1][2] This guide delves into the quantitative differences in their inhibitory activities, outlines the methodologies for key comparative experiments, and visualizes the relevant signaling pathways.

Core Differentiator: Kinase Selectivity

Ibrutinib, while a potent BTK inhibitor, also demonstrates inhibitory activity against several other kinases, including members of the TEC and EGFR families.[2] These off-target activities are thought to contribute to some of the adverse effects observed in clinical practice, such as diarrhea, rash, and bleeding.[2][3] Acalabrutinib was designed to be more selective for BTK, thereby minimizing these off-target interactions and potentially improving its tolerability profile.[1]

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of acalabrutinib and ibrutinib against BTK and key off-target kinases. Lower IC50 values indicate greater potency. The data presented is a synthesis from multiple preclinical studies; variations in absolute values may exist across different experimental conditions.

| Kinase Target | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Kinase Family | Clinical Relevance of Off-Target Inhibition |

| BTK | ~5.1 [3] | ~1.5 [3] | TEC | Primary Therapeutic Target |

| ITK | >1000 | ~5.0 | TEC | Potential impact on T-cell function.[2] |

| TEC | >1000 | ~20 | TEC | May contribute to bleeding complications.[2][3] |

| EGFR | >1000 | ~5.6 - 9.7 | EGFR | Associated with rash and diarrhea.[2][3] |

| SRC | >1000 | ~10 | SRC | Potential for various off-target effects. |

| LCK | >1000 | Potent Inhibition | SRC | Implicated in T-cell signaling. |

Note: The IC50 values are approximate and can vary based on the specific assay conditions.

Signaling Pathways

The following diagrams illustrate the central role of BTK in B-cell receptor signaling and the pathways of key off-target kinases.

Experimental Protocols

The characterization of kinase inhibitors relies on robust biochemical and cellular assays. The following sections detail the methodologies for key experiments used to compare acalabrutinib and ibrutinib.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the concentration of acalabrutinib or ibrutinib required to inhibit 50% of the activity of BTK and other kinases (IC50).

Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using methods such as radioactivity (e.g., ³³P-ATP), fluorescence, or luminescence.

Generalized Protocol:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., containing HEPES, MgCl₂, EGTA, and Brij-35).

-

Dilute the purified kinase (e.g., recombinant human BTK) to the desired concentration in the reaction buffer.

-

Prepare a substrate solution (e.g., a generic peptide substrate) and an ATP solution (e.g., [γ-³³P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays like ADP-Glo™).

-

Create serial dilutions of acalabrutinib and ibrutinib in DMSO, followed by a further dilution in the kinase reaction buffer.

-

-

Kinase Reaction:

-

In a microplate, add the diluted inhibitor solutions.

-

Add the diluted kinase to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP and substrate solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

Detection:

-

Radiometric Assay: Stop the reaction and spot the reaction mixture onto phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-³³P]ATP. Measure the remaining radioactivity, which corresponds to the phosphorylated substrate, using a scintillation counter.

-

Luminescence Assay (e.g., ADP-Glo™): Add a reagent to deplete the remaining ATP. Then, add a detection reagent that converts the ADP produced by the kinase reaction into ATP, which in turn generates a luminescent signal via a luciferase reaction. Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular BTK Occupancy Assay

This assay measures the extent to which a covalent inhibitor like acalabrutinib or ibrutinib is bound to its target, BTK, within a cellular context.

Objective: To determine the target engagement and pharmacodynamic effect of the inhibitors in cells.

Principle: A common method involves a probe competition assay. A biotinylated probe that also covalently binds to the Cys481 residue of BTK is added to cell lysates. The amount of probe that can bind is inversely proportional to the amount of BTK already occupied by the drug. The probe-bound BTK is then quantified, typically by ELISA.

Generalized Protocol:

-

Cell Treatment:

-

Culture a suitable B-cell line (e.g., Ramos cells) or use primary B-cells.

-

Treat the cells with a range of concentrations of acalabrutinib or ibrutinib for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash the cells to remove excess drug.

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates and normalize all samples.

-

-

Probe Incubation:

-

Add a biotinylated covalent BTK probe to each lysate.

-

Incubate to allow the probe to bind to any unoccupied BTK.

-

-

Quantification (ELISA-based):

-

Add the lysates to a streptavidin-coated microplate and incubate to capture the biotinylated probe-BTK complex.

-

Wash the plate to remove unbound proteins.

-

Detect the captured BTK using a primary anti-BTK antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a substrate (e.g., TMB) and measure the absorbance to quantify the amount of unoccupied BTK.

-

-

Data Analysis:

-

Calculate the percentage of BTK occupancy at each inhibitor concentration based on the reduction in the signal compared to the vehicle-treated control.

-

Determine the EC50 (half-maximal effective concentration) for BTK occupancy.

-

Conclusion

The available preclinical data consistently demonstrate that acalabrutinib is a more selective BTK inhibitor than ibrutinib.[3] Acalabrutinib exhibits significantly less activity against several off-target kinases, including ITK, TEC, and EGFR. This enhanced selectivity is hypothesized to be the basis for the different safety profiles observed between the two drugs in clinical trials, with acalabrutinib generally associated with lower rates of certain adverse events like atrial fibrillation and bleeding. For researchers and drug development professionals, the comparison of acalabrutinib and ibrutinib underscores the critical importance of kinase selectivity in the design of targeted therapies to optimize the balance between efficacy and safety.

References

- 1. dovepress.com [dovepress.com]

- 2. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Acalabrutinib Maleate in Autoimmune Disease Research: A Technical Guide

Abstract: Bruton's tyrosine kinase (BTK) is a critical signaling molecule in the B-cell receptor (BCR) pathway, playing a pivotal role in B-cell proliferation, survival, and activation.[1][2][3] Dysregulation of this pathway is a key factor in the pathogenesis of numerous B-cell malignancies and autoimmune diseases.[2][4] Acalabrutinib (B560132) is a second-generation, highly selective, and potent BTK inhibitor that forms an irreversible covalent bond with Cysteine-481 in the BTK active site.[1][5] Its high selectivity profile minimizes off-target effects, offering a refined tool for both therapeutic intervention and research into the mechanisms of autoimmunity.[1][6] This guide provides a technical overview of acalabrutinib's mechanism of action, a summary of its pharmacodynamic properties, and detailed protocols for key in vitro and in vivo assays relevant to autoimmune disease research.

Mechanism of Action

Acalabrutinib exerts its effects by potently and irreversibly inhibiting BTK, a non-receptor tyrosine kinase of the Tec family.[1][7] BTK is a crucial component of the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development and function.[3][8] In autoimmune diseases, autoreactive B-cells contribute to pathology through autoantibody production, antigen presentation, and inflammatory cytokine secretion.[9]

Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways, including NF-κB and calcium flux.[5][10] These pathways culminate in the activation of transcription factors that drive B-cell proliferation, differentiation, and survival.[1]

Acalabrutinib, by covalently binding to the Cys481 residue in the ATP-binding pocket of BTK, effectively blocks its kinase activity.[1][5][11] This inhibition disrupts the entire downstream signaling cascade, leading to decreased B-cell activation and proliferation and the induction of apoptosis in B-cells.[1][10] Beyond B-cells, BTK is also expressed in various myeloid lineage cells.[12] Acalabrutinib can modulate the function of these cells, including monocytes and macrophages, and has been shown to impact T-cell function and reduce the production of inflammatory cytokines like IL-6 and TNF-α.[9][13][14]

References

- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]

- 2. Acalabrutinib, A Second-Generation Bruton's Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]

- 4. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lympho... [cancer.fr]

- 6. Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition - Karolinska Institutet - Figshare [openarchive.ki.se]

- 8. acalabrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacodynamics and Proteomic Analysis of Acalabrutinib Therapy: Similarity of On-Target Effects to Ibrutinib and Rationale for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and Acalabrutinib on Different Immune Cell Subsets – Beyond B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. P599: ACALABRUTINIB IMPROVES INNATE IMMUNE FUNCTION IN PATIENTS WITH CHRONIC LYMPHOCYTIC LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]

Acalabrutinib Maleate: An In-Depth Technical Guide to Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acalabrutinib (B560132) is a second-generation, highly selective, and potent covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its design aims to improve upon the first-generation BTK inhibitor, ibrutinib (B1684441), by minimizing off-target activities to potentially reduce adverse effects and improve tolerability.[3][4] This technical guide provides a comprehensive investigation into the off-target effects of Acalabrutinib Maleate, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows. By blocking BTK, acalabrutinib effectively disrupts downstream signaling cascades, including the NF-κB, PI3K/AKT, and MAPK/ERK pathways, which are crucial for the survival and proliferation of malignant B-cells.[5] Acalabrutinib forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of the BTK enzyme, leading to its irreversible inhibition.[3][5]

Quantitative Analysis of Kinase Selectivity

The selectivity of Acalabrutinib has been extensively profiled against a broad range of kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) against its primary target, BTK, and key off-target kinases, providing a quantitative comparison with other BTK inhibitors. Lower IC50 values indicate greater potency.

Table 1: Comparative IC50 Values of BTK Inhibitors Against On-Target and Off-Target Kinases

| Kinase Target | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Zanubrutinib IC50 (nM) | Kinase Family | Relevance |

| BTK | 5.1 | 1.5 | <1 | TEC Family | Primary Target |

| ITK | >1000 | <10 | - | TEC Family | Off-target, T-cell function |

| TEC | 19 | - | - | TEC Family | Off-target |

| BMX | 31 | - | - | TEC Family | Off-target |

| TXK | 3.4 | - | - | TEC Family | Off-target |

| EGFR | >10000 | 4700 | - | Receptor Tyrosine Kinase | Off-target, potential for skin toxicities, diarrhea |

| BLK | 5.3 | - | - | SRC Family | Off-target |

| JAK3 | >10000 | 31 | - | JAK Family | Off-target, potential for immunosuppression |

Data compiled from published biochemical assays.[6][7]

Table 2: Kinome Scan Inhibition Profile

A broader kinase screening using the KINOMEscan™ platform further illustrates the high selectivity of Acalabrutinib. At a concentration of 1 µM, Acalabrutinib demonstrated a significantly lower off-target hit rate compared to other BTK inhibitors.[6][8]

| Compound | Concentration | Percentage of Kinome Inhibited (>65%) |

| Acalabrutinib | 1 µM | 1.5% |

| Ibrutinib | 1 µM | 8.3% |

| Zanubrutinib | 1 µM | 4.3% |

Data from KINOMEscan™ assays against 395 non-mutant kinases.[8][9]

These data highlight that Acalabrutinib is a more selective BTK inhibitor compared to ibrutinib, with notably less activity against kinases such as ITK, EGFR, and members of the SRC family.[2][6][10] This increased selectivity is thought to contribute to its distinct safety profile.[4][11]

Signaling Pathways

On-Target: B-Cell Receptor (BCR) Signaling Pathway

Acalabrutinib's primary mechanism of action is the irreversible inhibition of BTK within the BCR signaling pathway. This pathway is essential for the survival, proliferation, and differentiation of B-cells.[1][3] In malignant B-cells, this pathway is often hyperactive.[5]

Caption: Acalabrutinib's on-target inhibition of BTK in the BCR signaling pathway.

Off-Target Signaling Considerations

Due to its high selectivity, Acalabrutinib has minimal impact on several other signaling pathways that are more significantly inhibited by less selective BTK inhibitors like ibrutinib. For instance, the inhibition of kinases like EGFR and TEC by ibrutinib can lead to off-target effects.[2][11] Acalabrutinib's lack of significant inhibition of these kinases is a key differentiator.[2]

Caption: Acalabrutinib's minimal off-target inhibition of EGFR and TEC family kinases.

Experimental Protocols

The quantitative data presented in this guide are primarily generated using biochemical kinase assays and broad kinome screening platforms. The general methodologies are outlined below.

Biochemical Kinase Assays (e.g., Z'-LYTE™ and LanthaScreen™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Acalabrutinib against a panel of purified kinases.[6]

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human kinases and their specific peptide substrates are prepared in a buffer solution.[12]

-

Compound Dilution: Acalabrutinib is serially diluted to a range of concentrations.[13]

-

Kinase Reaction: The kinase, its specific substrate, and ATP are incubated with the various concentrations of Acalabrutinib.[13]

-

Detection:

-

Z'-LYTE™ Assay: This method measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage, generating a FRET signal based on the amount of phosphorylated substrate remaining.[6]

-

LanthaScreen™ Binding Assay: This assay measures the displacement of a fluorescently labeled tracer from the kinase active site by the inhibitor. The resulting change in the TR-FRET signal is proportional to the amount of inhibitor bound to the kinase.[6]

-

Caption: General workflow for a biochemical kinase inhibition assay.

KINOMEscan™ Profiling

Objective: To assess the selectivity of Acalabrutinib by screening it against a large panel of human kinases at a single high concentration.[8][14]

Methodology:

-

Immobilized Kinases: A large panel of human kinases are expressed as DNA-tagged fusion proteins and immobilized on a solid support.[6]

-

Competitive Binding: Acalabrutinib is incubated with the immobilized kinases in the presence of a proprietary, broadly active kinase inhibitor that is tagged for detection.[6]

-

Quantification: The amount of the tagged inhibitor that is displaced by Acalabrutinib is quantified using qPCR of the DNA tag. A lower amount of the tagged inhibitor detected indicates a stronger interaction between Acalabrutinib and the kinase.[6]

Caption: Workflow for the KINOMEscan™ competitive binding assay.

Conclusion

Acalabrutinib is a highly selective, second-generation BTK inhibitor with minimal off-target activity in in vitro assays.[1] Its focused inhibition of BTK within the B-cell receptor signaling pathway is central to its therapeutic effect in B-cell malignancies.[3][5] The quantitative kinase profiling data clearly demonstrate its improved selectivity over the first-generation inhibitor, ibrutinib, with significantly less inhibition of other kinases such as ITK, EGFR, and members of the SRC family.[2][6][10] This enhanced selectivity is a key molecular feature that likely contributes to its distinct clinical safety and tolerability profile.[4][11] For researchers and drug development professionals, the investigation of Acalabrutinib's off-target profile underscores the importance of kinase selectivity in the design of targeted therapies to optimize the therapeutic window and minimize unintended biological consequences.

References

- 1. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]

- 10. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. targetedonc.com [targetedonc.com]

- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Acalabrutinib Maleate in Hematological Malignancy Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of acalabrutinib (B560132) maleate, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, in various hematological malignancy models. Acalabrutinib is a potent and selective inhibitor of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is a key driver in the pathogenesis of numerous B-cell cancers.[1][2][3][4] This document details the mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for assays used to characterize the activity of acalabrutinib.

Mechanism of Action

Acalabrutinib is a small molecule inhibitor that covalently binds to the cysteine residue at position 481 (Cys481) in the active site of BTK.[1][5][6] This irreversible binding leads to the inhibition of BTK's enzymatic activity.[1][7] BTK is a crucial signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways.[2][6] Its inhibition by acalabrutinib disrupts downstream signaling cascades, including the activation of PLCγ2, ERK, and NF-κB, which are essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[7][8][9] This disruption ultimately leads to apoptosis (programmed cell death) and a reduction in the proliferation of malignant B-cells.[1][7] A key feature of acalabrutinib is its high selectivity for BTK with minimal off-target activity on other kinases like ITK, TEC, and EGFR, which is believed to contribute to its favorable safety profile.[7][10]

B-Cell Receptor (BCR) Signaling Pathway Inhibition by Acalabrutinib

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of inhibition by acalababrutinib.

Data Presentation

In Vitro Activity of Acalabrutinib

The following tables summarize the in vitro efficacy of acalabrutinib in various hematological malignancy cell lines and primary patient samples.

Table 1: Inhibition of Cell Proliferation and Induction of Apoptosis

| Cell Type | Assay | Concentration (µM) | Effect | Reference |

| Primary CLL cells | Apoptosis (Annexin V/PI) | 1 | Modest but significant increase in apoptosis at 24, 48, and 72 hours. | [5] |

| Primary CLL cells | Apoptosis (Annexin V/PI) | 3 | Modest but significant increase in apoptosis at 24, 48, and 72 hours. | [5] |

| Primary CLL cells | Apoptosis (Cleaved PARP) | ≥1 | Significant induction of apoptosis at 48 hours. | [11] |

| CLBL1 (Canine B-cell lymphoma) | Proliferation | 1 | Significantly decreased cell proliferation. | [12] |

Table 2: Inhibition of BCR Signaling Pathway Components

| Cell Type | Stimulus | Measured Endpoint | Concentration (µM) | Inhibition | Reference |

| Primary CLL cells | anti-IgM | pBTK (Y551) | 1 | Significant reduction in MFI (median change -15%). | [8] |

| TCL1-192 cells | - | pPLCγ2 | - | Significant inhibition with combination treatment. | [9] |

| TCL1-192 cells | - | pERK | - | Significant inhibition with combination treatment. | [9] |

| Primary CLL cells (in vivo) | - | pBTK (Y551) | 100mg BID/200mg QD | Significant reduction from baseline on day 3 and 28. | [13] |

In Vivo Efficacy of Acalabrutinib

The following table summarizes the in vivo efficacy of acalabrutinib in murine models of chronic lymphocytic leukemia (CLL).

Table 3: In Vivo Antitumor Activity in CLL Mouse Models

| Model | Treatment | Key Findings | Reference |

| Human CLL NSG xenograft | Acalabrutinib (oral) | Decreased phosphorylation of PLCγ2 and ERK, significant inhibition of CLL cell proliferation, and decreased tumor burden in the spleen. | [8][10][14][15][16] |

| TCL1 adoptive transfer | Acalabrutinib (in drinking water) | Decreased phosphorylation of BTK, PLCγ2, and S6. Significantly increased survival compared to vehicle (median 81 vs 59 days). | [8][14][15][16] |

Experimental Protocols

Western Blot for Phosphorylated BTK (pBTK)

This protocol is for the detection of phosphorylated BTK in cell lysates, a key pharmacodynamic marker of acalabrutinib activity.

1. Cell Lysis and Protein Extraction:

-

Treat hematological malignancy cells with acalabrutinib or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[17]

-

Separate proteins on an 8-12% SDS-polyacrylamide gel.[17]

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.[17]

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[17]

-

Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., pBTK Y223 or Y551) overnight at 4°C.[17]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent.[17]

BTK Occupancy Assay

This assay measures the percentage of BTK enzyme that is bound by acalabrutinib in peripheral blood mononuclear cells (PBMCs).

1. Sample Collection and Preparation:

-

Collect whole blood samples from subjects at specified time points post-acalabrutinib administration.

-

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

2. BTK Occupancy Measurement:

-

BTK target occupancy is measured using a validated enzyme-linked immunosorbent assay (ELISA).[18]

-

This assay typically involves capturing total BTK protein from cell lysates and then using a detection antibody that recognizes a specific epitope on BTK, which may be coupled with a probe that binds to the unoccupied active site. The signal from the probe is inversely proportional to the degree of BTK occupancy by the inhibitor.

In Vivo Xenograft Model

This protocol describes a common in vivo model to assess the efficacy of acalabrutinib in a human hematological malignancy.

1. Animal Model and Cell Implantation:

-

Utilize immunodeficient mice (e.g., NSG mice) to prevent rejection of human cells.[8][16]

-

Primary CLL cells from patients are injected intravenously into the mice.[8][16]

2. Drug Administration:

-

Acalabrutinib is administered to the mice, typically via oral gavage or formulated in the drinking water.[8][16]

-

A control group receives a vehicle solution.

3. Efficacy and Pharmacodynamic Assessment:

-

Monitor tumor burden by measuring the percentage of human CD45+/CD19+ cells in the peripheral blood.

-

At the end of the study, harvest spleens and other tissues to assess tumor infiltration.[8][16]

-

Analyze harvested tissues for pharmacodynamic markers, such as levels of phosphorylated BTK, PLCγ2, and ERK, by Western blot or flow cytometry.[8][15]

-

Monitor survival of the animals over time.[16]

Conclusion

The data and protocols presented in this guide demonstrate that acalabrutinib is a highly potent and selective inhibitor of BTK with significant anti-tumor activity in preclinical models of hematological malignancies. Its mechanism of action, centered on the disruption of the BCR signaling pathway, has been well-characterized through a variety of in vitro and in vivo assays. The experimental methodologies detailed herein provide a robust framework for the continued investigation of acalabrutinib and other BTK inhibitors in the context of drug discovery and development.

References

- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]

- 2. oncologynewscentral.com [oncologynewscentral.com]

- 3. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BTK inhibitors in the treatment of hematological malignancies and inflammatory diseases: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acalabrutinib | C26H23N7O2 | CID 71226662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lympho... [cancer.fr]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. benchchem.com [benchchem.com]

- 18. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Function of Acalabrutinib's Active Metabolite: ACP-5862

Introduction

Acalabrutinib (B560132) is a highly selective, second-generation inhibitor of Bruton tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] Following oral administration, acalabrutinib is extensively metabolized, primarily by cytochrome P450 3A (CYP3A) enzymes, to form its major active metabolite, ACP-5862.[3][2][4][5] This metabolite is significant due to its substantial circulation in plasma, with exposures 2-3 times higher than the parent drug.[3][5] Although ACP-5862 is approximately 50% less potent than acalabrutinib in inhibiting BTK, its higher systemic exposure suggests a meaningful contribution to the overall clinical efficacy and pharmacological activity of acalabrutinib treatment.[3][2][4][5] This document provides a comprehensive technical overview of the function, mechanism of action, and pharmacological profile of ACP-5862.

Function and Mechanism of Action

ACP-5862, like its parent compound, is a potent and selective inhibitor of Bruton tyrosine kinase.[2] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways.[3] The activation of these pathways is essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[3] In various B-cell malignancies, these signaling pathways are often constitutively active, promoting cancer cell survival and growth.

The primary mechanism of action for both acalabrutinib and ACP-5862 is the formation of a covalent bond with a specific cysteine residue (Cys481) located in the active site of the BTK enzyme.[3] This irreversible binding leads to the inhibition of BTK's enzymatic activity.[3] By inhibiting BTK, ACP-5862 effectively blocks the downstream signaling cascade, which includes the inhibition of proteins like CD86 and CD69, ultimately leading to the suppression of malignant B-cell proliferation and survival.[3]

Potency and In Vitro Activity

ACP-5862 is a potent inhibitor of BTK, although its potency is approximately half that of acalabrutinib.[2][4] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Despite its lower potency, ACP-5862 retains a high degree of selectivity for BTK, similar to its parent compound.[2]

| Compound | Target | IC50 | Potency Relative to Acalabrutinib |

| Acalabrutinib | BTK | ~3 nM | - |

| ACP-5862 | BTK | ~5.0 nM | ~50% less potent [2][4][5] |

Pharmacokinetics of ACP-5862

Acalabrutinib is rapidly absorbed and metabolized following oral administration.[4] The formation of ACP-5862 occurs primarily through CYP3A-mediated oxidation of the pyrrolidine (B122466) ring of acalabrutinib.[6] Pharmacokinetic studies have consistently shown that ACP-5862 is the major active metabolite circulating in plasma, with a geometric mean exposure (AUC) that is about 2 to 3 times greater than that of acalabrutinib.[3][5]

| Parameter | Acalabrutinib | ACP-5862 |

| Tmax (median) | ~0.9 hours | ~1.6 hours |

| Half-life (t1/2) | ~0.9 hours (range 0.6-2.8)[3] | ~6.9 hours[3] |

| Plasma Protein Binding | 97.5%[4][5] | 98.6%[4][5] |

| Relative Exposure (AUC) | 1x | ~2-3x higher than acalabrutinib[3][5] |

Experimental Protocols

Biochemical Kinase Inhibition Assay (IC50 Determination)

The potency of ACP-5862 against BTK can be determined using a biochemical kinase assay, such as an ADP-Glo™ Kinase Assay.

Objective: To measure the concentration of ACP-5862 required to inhibit 50% of BTK enzymatic activity.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

Substrate (e.g., a suitable peptide substrate for BTK)

-

ATP

-

ACP-5862 (serially diluted)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well plates

-

Luminometer

Methodology:

-

Reagent Preparation: Prepare serial dilutions of ACP-5862 in the kinase buffer. Prepare a mixture of the BTK enzyme and substrate in the kinase buffer. Prepare an ATP solution.

-

Kinase Reaction: a. Add 1 µL of the diluted ACP-5862 or vehicle control (DMSO) to the wells of a 384-well plate. b. Add 2 µL of the BTK enzyme/substrate mixture to each well. c. Initiate the kinase reaction by adding 2 µL of ATP solution to each well. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.

-

ADP Detection: a. Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP. b. Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus, to the kinase activity. Plot the kinase activity against the logarithm of the ACP-5862 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Pharmacokinetic Analysis Workflow

The quantification of ACP-5862 in plasma is essential for understanding its pharmacokinetic profile.

Objective: To determine the concentration-time profile of ACP-5862 in plasma following the administration of acalabrutinib.

Methodology:

-

Sample Collection: Collect blood samples from subjects at various time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.[7]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis (LC-MS/MS): a. Sample Preparation: Perform a protein precipitation or liquid-liquid extraction on the plasma samples to isolate ACP-5862 and an internal standard. b. Chromatographic Separation: Inject the extracted sample onto a liquid chromatography (LC) system to separate ACP-5862 from other plasma components. c. Mass Spectrometric Detection: Elute the analyte into a tandem mass spectrometer (MS/MS) for detection and quantification. The system is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. d. Quantification: Create a standard curve using known concentrations of ACP-5862 to quantify the concentrations in the study samples. The nominal range of quantitation for ACP-5862 is typically 5-5000 ng/mL.[8][7][9]

-

Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, and elimination half-life using non-compartmental analysis.

Clinical Significance and Contribution

While ACP-5862 is less potent than its parent drug, its significantly higher and more sustained plasma concentrations mean it likely plays a crucial role in the overall therapeutic effect of acalabrutinib.[1] The total active moiety, which accounts for the combined exposure and potency of both acalabrutinib and ACP-5862, is considered when evaluating the drug's overall efficacy and safety.[6][10]

Exposure-response analyses have been conducted to examine the relationship between the systemic exposure of acalabrutinib and ACP-5862 and clinical outcomes in patients with B-cell malignancies.[6][10] These analyses have shown that the standard dosing regimen of 100 mg twice daily provides sufficient exposure to achieve robust and consistent therapeutic effects across the observed exposure range, supporting the use of a fixed dose.[10] The data indicate that no clinically meaningful correlations exist between the pharmacokinetic exposure of acalabrutinib and ACP-5862 and efficacy or safety outcomes, suggesting that the current dosing achieves a near-maximal effect.[10]

Conclusion

ACP-5862 is the major, pharmacologically active metabolite of acalabrutinib. It functions as an irreversible, covalent inhibitor of Bruton tyrosine kinase, sharing the same mechanism of action as its parent compound. Although it possesses approximately half the potency of acalabrutinib, its systemic exposure is 2- to 3-fold higher, indicating a substantial contribution to the overall clinical activity of the drug. A comprehensive understanding of the pharmacology and pharmacokinetics of ACP-5862 is critical for the continued development and optimal clinical application of acalabrutinib in the treatment of B-cell malignancies.

References

- 1. Improved characterization of the pharmacokinetics of acalabrutinib and its pharmacologically active metabolite, ACP‐5862, in patients with B‐cell malignancies and in healthy subjects using a population pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Pharmacokinetics and Safety of a Single Dose of Acalabrutinib in Subjects With Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acalabrutinib | C26H23N7O2 | CID 71226662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exposure-response analysis of acalabrutinib and its active metabolite, ACP-5862, in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Acalabrutinib Maleate In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acalabrutinib (B560132) (Calquence®) is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[1][2][3] As a targeted therapy, acalabrutinib covalently and irreversibly binds to the cysteine residue at position 481 (Cys481) within the ATP-binding domain of the BTK enzyme.[2][4] This action blocks BTK autophosphorylation and disrupts the downstream B-cell receptor (BCR) signaling pathway, which is critical for the proliferation and survival of malignant B-cells.[2][5] The disruption of this cascade inhibits the activation of key survival pathways such as NF-κB, PI3K/AKT, and MAPK/ERK, ultimately leading to apoptosis.[2][6]

A key feature of acalabrutinib is its high selectivity for BTK with minimal off-target activity against other kinases like ITK, TEC, EGFR, and SRC-family kinases.[2][5][7] This improved specificity, compared to the first-generation inhibitor ibrutinib (B1684441), contributes to a more favorable safety profile.[1][2] These application notes provide detailed protocols for common in vitro cell-based assays to evaluate the potency, mechanism of action, and cellular effects of acalabrutinib.

Data Presentation: Quantitative In Vitro Data Summary

The following tables summarize the key quantitative parameters of acalabrutinib activity from various in vitro assays.

Table 1: In Vitro Potency and Selectivity of Acalabrutinib

| Target/Assay | Cell Type/System | IC50 Value | Reference |

| Bruton's Tyrosine Kinase (BTK) | Biochemical Assay | 3 nM | [5] |

| B-Cell Activation (CD69 Expression) | Human Whole Blood | 0.198 µM | [5] |

| NK-Cell Degranulation | Purified PBMCs | >10 µM (mild inhibition) | [6] |

| Selectivity over TEC family (ITK) | Biochemical Assay | 323-fold | [5] |

| Selectivity over TEC family (TXK) | Biochemical Assay | 94-fold | [5] |

| Selectivity over TEC family (BMX) | Biochemical Assay | 19-fold | [5] |

| Selectivity over TEC family (TEC) | Biochemical Assay | 9-fold | [5] |

Table 2: Summary of Acalabrutinib Effects in Cellular Assays

| Assay Type | Cell Line / Primary Cells | Concentration | Treatment Duration | Observed Effect | Reference |

| Apoptosis Induction | Primary CLL Cells | 1 µM - 3 µM | 24, 48, 72 hours | Increased apoptosis rates and PARP cleavage.[5][6][7] | [5][6][7] |

| BTK Pathway Inhibition | Primary CLL Cells | 1 µM | Not Specified | Inhibition of BTK, ERK, and S6 phosphorylation.[6][7] | [6][7] |

| Chemokine Inhibition | Primary CLL Cells | 1 µM | Not Specified | Inhibition of CCL3 and CCL4 chemokine production.[7] | [7] |

| Phagocytosis | Macrophages & CLL Cells | Up to 10 µM | 1 hour pre-treatment | No significant inhibition of macrophage-mediated phagocytosis.[6] | [6] |

| B-Cell Activation | CD19+ B-cells | 0.198 µM (IC50) | 1 hour pre-treatment | Suppression of anti-IgM stimulated CD69 expression.[5] | [5] |

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 4. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the IC50 of Acalabrutinib Maleate in Cancer Cell Lines

For: Researchers, scientists, and drug development professionals.

Introduction